

# Chemical and Pharmacological Profile of Tofimilast

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## Compound Focus: Tofimilast

CAS No.: 185954-27-2

Cat. No.: S545531

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The table below summarizes the key identified characteristics of **Tofimilast**:

Property	Description
Generic Name	Tofimilast [1]
Modality	Small Molecule [1]
Status	Investigational; development discontinued [2]
Molecular Formula	C <sub>18</sub> H <sub>21</sub> N <sub>5</sub> S [1] [3] [4]
Molecular Weight	339.46 g/mol [1] [3] [4]
CAS Registry Number	185954-27-2 [1] [3] [4]
Mechanism of Action	Potent inhibitor of Phosphodiesterase-4 (PDE4) [1] [3] [2]
Associated Conditions	Studied for Asthma and Chronic Obstructive Pulmonary Disease (COPD) [1] [3] [4]
Reported IC <sub>50</sub> for PDE4	0.14 μM [3]

Property	Description
Chemical Class	Triazolopyridine [1] [4]

## Proposed Stability Assessment and Method Development Protocol

As specific stability data for **Tofimilast** is unavailable, the following protocol is adapted from well-established forced degradation studies conducted on **Roflumilast**, a marketed drug from the same PDE4 inhibitor class [5] [6]. This provides a validated template for investigating **Tofimilast**'s stability.

### Forced Degradation Study Design

The goal is to subject **Tofimilast** to various stress conditions to identify potential degradation products and validate the stability-indicating power of the analytical method.

Stress Condition	Proposed Protocol (Based on Roflumilast Studies)	Expected Outcome (Based on Roflumilast)
Acidic Hydrolysis	Heat at 80°C for 24 hours in 0.1 N HCl [5].	Low to moderate degradation (~2%) [5].
Alkaline Hydrolysis	Heat at 80°C for 24 hours in 0.1 N NaOH [5].	Significant degradation (~18%); multiple products expected [5].
Oxidative Degradation	Heat at 80°C for 24 hours in 30% H <sub>2</sub> O <sub>2</sub> [5].	Moderate degradation (~2.5%); several products possible [5].
Thermal Degradation	Expose solid drug substance to 80°C for 24 hours in a hot air oven [5].	Stable; no significant degradation expected [5].
Photolytic Degradation	Expose solid drug substance to UV light (e.g., 320-400 nm) for ~75 hours [5].	Stable; no significant degradation expected [5].

## Stability-Indicating HPLC Method Development

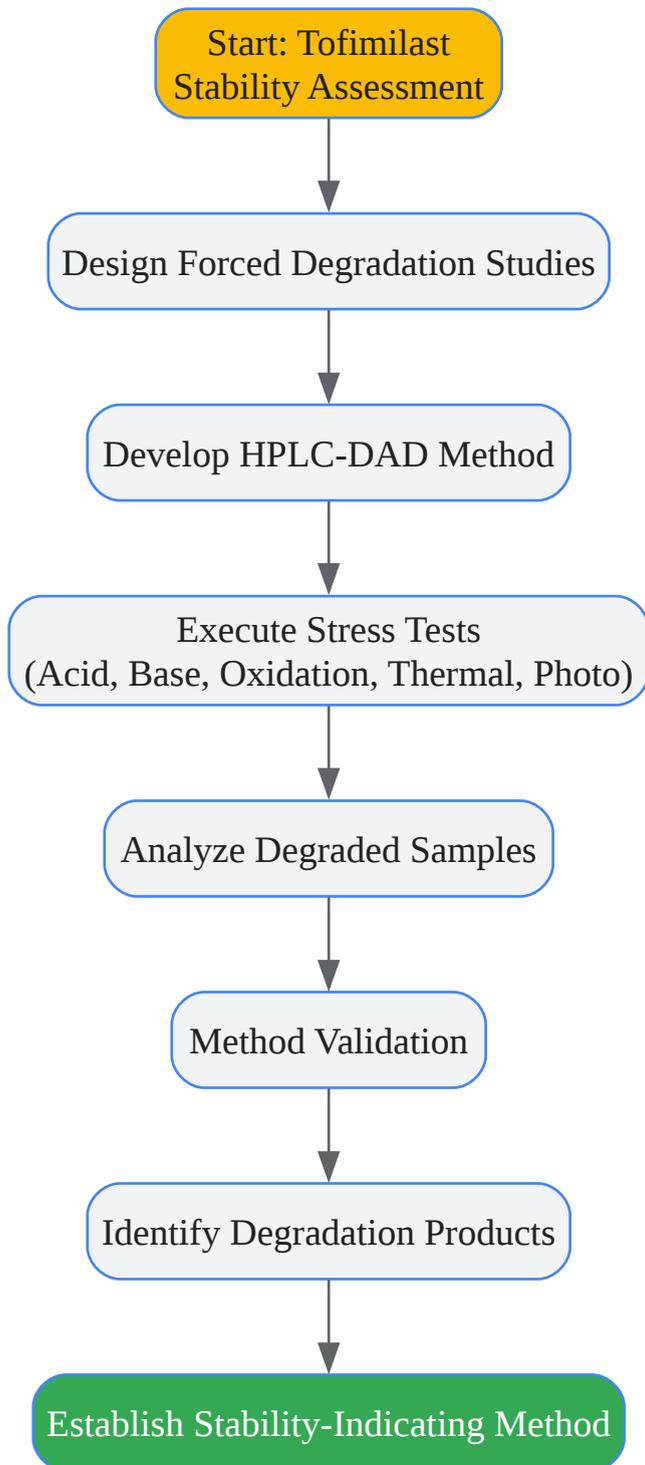
A high-performance liquid chromatography (HPLC) method should be developed to separate **Tofimilast** from all its degradation products. The parameters below are derived from methods successfully used for Roflumilast [5] [6].

- **Chromatographic Conditions (Example)**

- **Column:** Zorbax SB-C18, 50 x 4.6 mm, 1.8  $\mu\text{m}$  [5] or a similar C18 column (e.g., 250 x 4.6 mm, 5  $\mu\text{m}$ ) [6].
- **Mobile Phase:** Gradient elution with **0.005 M Ammonium Formate buffer (pH 3.5)** and **Acetonitrile** [5]. An isocratic method with Ammonium Acetate, Methanol, and Acetonitrile is another option [6].
- **Flow Rate:** 0.5 - 1.3 mL/min [5] [6].
- **Detection:** Diode Array Detector (DAD), wavelength ~215 nm or 251 nm [5] [6].
- **Column Temperature:** 25°C [5].
- **Injection Volume:** 3  $\mu\text{L}$  [5].

- **Method Validation:** The developed method must be validated for parameters including system suitability, linearity, precision, accuracy, specificity, and limits of detection and quantification [6].

The following diagram outlines the workflow for the stability assessment of **Tofimilast**:



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## Important Considerations for Researchers

- **Development Status: Tofimilast** is an investigational compound whose clinical development has been discontinued, partly due to a lack of demonstrated efficacy in Phase II trials [2]. This is the most likely reason for the scarcity of published stability data.
- **General Solubility and Handling:** Supplier data suggests **Tofimilast** is soluble in DMSO and that solutions in DMSO can be stored at -20°C for short-term (1 month) or -80°C for longer-term (6 months) [4]. However, this is not a substitute for formal stability studies.
- **Path Forward:** The provided protocol, based on the well-documented case of Roflumilast, offers a robust and logical starting point for any new preclinical research requiring stability data for **Tofimilast** or similar PDE4 inhibitors.

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